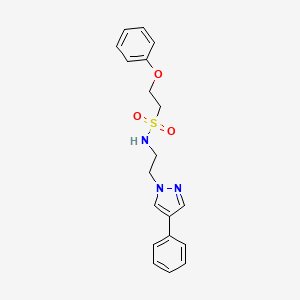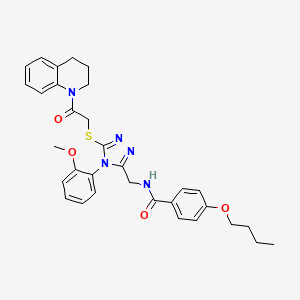
N-(1,3-Benzothiazol-5-yl)-2,4-Dichlorbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring attached to a dichlorobenzamide moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Wirkmechanismus
Target of Action
The primary target of the compound N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide is the enzyme DprE1 . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The inhibition of DprE1 by N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide leads to the potent anti-tubercular activity of this compound .
Mode of Action
N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide interacts with its target, the enzyme DprE1, and inhibits its function . This interaction results in the disruption of cell wall biosynthesis in Mycobacterium tuberculosis
Biochemical Pathways
The action of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide affects the biochemical pathway of cell wall biosynthesis in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, this compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . The downstream effects include compromised cell wall integrity and ultimately, cell death .
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide’s action include the disruption of cell wall biosynthesis, leading to compromised cell wall integrity and ultimately, cell death in Mycobacterium tuberculosis . This results in the compound’s potent anti-tubercular activity .
Biochemische Analyse
Biochemical Properties
N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on cellular functions.
Cellular Effects
The effects of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide can inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, such as liver damage or immune suppression. Understanding the dosage effects of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can affect the glycolytic pathway by inhibiting enzymes involved in glucose metabolism, resulting in altered energy production and utilization. Additionally, N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide can interact with cofactors, such as NADH and ATP, influencing their availability and function in metabolic reactions.
Transport and Distribution
The transport and distribution of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide within cells and tissues are essential for understanding its biological effects . This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Additionally, the distribution of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide within tissues can affect its overall efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide plays a significant role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its localization to the nucleus can influence gene expression and cellular behavior. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide typically involves the condensation of 2-aminobenzenethiol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-(1,3-benzothiazol-5-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a dichlorobenzamide moiety. It may exhibit different biological activities and chemical reactivity.
2-arylbenzothiazoles: These compounds have an aryl group at the 2-position of the benzothiazole ring. They are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Benzothiazole sulfonamides: These derivatives contain a sulfonamide group and are often used as enzyme inhibitors or antimicrobial agents.
The unique combination of the benzothiazole ring and the dichlorobenzamide moiety in N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-1-3-10(11(16)5-8)14(19)18-9-2-4-13-12(6-9)17-7-20-13/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMOYJQEYKJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2575118.png)
![N-(3-acetylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2575120.png)




![2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2575127.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2575129.png)

![N-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2575132.png)
![4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide](/img/new.no-structure.jpg)



